Isomer Selectivity in Synthesis: 4,4′-Isomer Yield of ≥70% for 2,2-Bis(4-aminophenyl)propane Versus 32–55% for Diphenylmethane Analogs
The synthesis of 2,2-bis(4-aminophenyl)propane via nitration of 2,2-diphenylpropane and subsequent reduction yields the desired 4,4′-isomer at levels of at least 70% and up to over 80% of theoretical yield [1]. In stark contrast, the analogous nitration of diphenylmethane produces only 32–55% of the corresponding 4,4′-dinitrodiphenylmethane isomer under optimized conditions, with significant formation of 2,2′- and 3,3′-isomer byproducts [1]. This difference arises from the steric and electronic influence of the gem-dimethyl group in the propane-bridged system.
| Evidence Dimension | 4,4′-Isomer yield in nitration reaction |
|---|---|
| Target Compound Data | ≥70% (up to >80%) |
| Comparator Or Baseline | Diphenylmethane (for MDA synthesis): 32–55% |
| Quantified Difference | Minimum 15–38 percentage points higher; up to 2.5× higher yield |
| Conditions | Nitration of 2,2-diphenylpropane vs. diphenylmethane; reduction to corresponding diamine |
Why This Matters
Higher isomer selectivity in monomer synthesis directly reduces purification costs and improves batch-to-batch consistency for polymer manufacturers, making 2,2-bis(4-aminophenyl)propane a more economically and technically favorable choice when high-purity 4,4′-diamine is required.
- [1] Bayer AG. (1993). Process for the preparation of 2,2-bis-(aminophenyl)-propane. U.S. Patent No. 5,185,467. View Source
